Chemical structure and properties of Oxo-(3-trifluoromethyl-phenyl)-acetic acid
Chemical structure and properties of Oxo-(3-trifluoromethyl-phenyl)-acetic acid
[1]
Executive Summary
Oxo-(3-trifluoromethyl-phenyl)-acetic acid (CAS: 61560-95-0), also known as 3-(Trifluoromethyl)phenylglyoxylic acid , is a specialized organofluorine building block critical to medicinal chemistry.[1] Distinguished by its dual electrophilic centers—the
Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The unique reactivity of this compound stems from the inductive effect of the meta-trifluoromethyl group, which enhances the electrophilicity of the
Identity Data
| Parameter | Detail |
| IUPAC Name | 2-Oxo-2-[3-(trifluoromethyl)phenyl]acetic acid |
| Common Synonyms | 3-(Trifluoromethyl)phenylglyoxylic acid; |
| CAS Number | 61560-95-0 |
| Molecular Formula | |
| Molecular Weight | 218.13 g/mol |
| SMILES | OC(=O)C(=O)c1cc(c(cc1)C(F)(F)F) |
Physicochemical Properties
| Property | Value / Characteristic | Relevance |
| Physical State | White to off-white crystalline solid | Purity indicator; yellowing suggests oxidation/degradation.[1] |
| Melting Point | 68–72 °C | Low melting point requires careful drying (avoid high heat).[1] |
| pKa (Acid) | ~1.8 – 2.2 (Predicted) | Stronger than benzoic acid due to |
| LogP | ~1.97 | Moderate lipophilicity aids membrane permeability in derivatives.[1] |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM | Poor water solubility requires organic co-solvents for assays. |
Part 2: Synthesis Protocols
Two primary pathways exist for synthesizing this compound.[1][2] The Grignard Approach is preferred for laboratory-scale high purity, while the Oxidation Approach is often used for industrial scalability despite rigorous purification requirements.
Method A: Grignard Carbonylation (High Fidelity)
This method utilizes the nucleophilic attack of a Grignard reagent on diethyl oxalate.[1]
Reagents: 1-Bromo-3-(trifluoromethyl)benzene, Magnesium turnings, Diethyl oxalate, THF (anhydrous).[1]
Protocol:
-
Activation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.1 eq) with a crystal of iodine.
-
Grignard Formation: Add 1-Bromo-3-(trifluoromethyl)benzene (1.0 eq) in THF dropwise to maintain a gentle reflux. Critical: Ensure complete consumption of bromide to prevent Wurtz coupling byproducts.[1]
-
Acylation: Cool the Grignard solution to -78 °C. Cannulate this solution slowly into a pre-cooled solution of Diethyl oxalate (2.0 eq) in THF.
-
Mechanistic Note: Excess oxalate is crucial to prevent double addition of the Grignard reagent, which would yield the
-hydroxy ester (glycolate) instead of the desired glyoxylate.
-
-
Hydrolysis: Warm to 0 °C and quench with 1M HCl. Extract with EtOAc.[1]
-
Saponification: Treat the crude ester with 1M NaOH/MeOH at room temperature for 2 hours. Acidify to pH 1 to precipitate the free acid.[1]
Method B: Selenium Dioxide Oxidation (Scalable)
Direct oxidation of the acetophenone precursor.[1]
Reagents: 3'-(Trifluoromethyl)acetophenone, Selenium Dioxide (
Protocol:
-
Suspend
(1.2 eq) in pyridine/water (95:5).[1] -
Add acetophenone derivative and reflux (100 °C) for 4–6 hours.
-
Observation: Reaction turns black due to precipitation of elemental selenium (
).[1] -
Filter hot through Celite to remove selenium.[1] Acidify filtrate to crystallize the product.[1]
Visualization: Synthesis Pathways
Figure 1: Dual synthetic pathways. The Grignard route (top) offers higher regiocontrol, while SeO2 oxidation (bottom) provides a shorter industrial route.[1]
Part 3: Reactivity & Applications in Drug Discovery
The chemical utility of Oxo-(3-trifluoromethyl-phenyl)-acetic acid lies in its ability to undergo cyclocondensation and decarbonylation .[1]
Heterocycle Formation (The "Hinsberg" Motif)
The
-
Reaction: Condensation with o-phenylenediamine.[1]
-
Product: 3-[3-(trifluoromethyl)phenyl]quinoxalin-2(1H)-one.[1]
-
Mechanism: Schiff base formation at the ketone followed by cyclization at the carboxylic acid (amide bond formation).[1]
-
Application: Quinoxalines are potent kinase inhibitors and DNA intercalating agents.[1]
Decarboxylative Amidation
Under oxidative conditions or transition metal catalysis, the carboxylic acid can be extruded to form amides directly.
-
Reagents: Copper(I) catalyst, Amine, Oxidant.[1]
-
Outcome: Formation of
-keto amides or simple amides, preserving the -phenyl pharmacophore.[1]
Biological Relevance
-
MIF Inhibitors: The glyoxylic acid scaffold mimics the transition state of substrates for Macrophage Migration Inhibitory Factor (MIF), a key cytokine in inflammatory diseases.
-
Bioisosteres: The 3-
group acts as a lipophilic bioisostere for chlorine or methyl groups, improving metabolic stability (blocking metabolic oxidation at the meta-position) and membrane permeability.[1]
Visualization: Reactivity Logic
Figure 2: Divergent synthesis map showing the transformation of the core scaffold into bioactive heterocycles and amino acid derivatives.
Part 4: Safety & Handling (MSDS Summary)
Hazard Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][3][4]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1][4]
-
STOT-SE: Category 3 (May cause respiratory irritation).[1][3][4]
Handling Protocols:
-
Moisture Sensitivity: Store under inert atmosphere (Argon/Nitrogen). The
-keto acid can form hydrates (gem-diols) in the presence of moisture, altering stoichiometry.[1] -
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Use a fume hood to avoid inhalation of dust.[1]
-
Incompatibility: Strong oxidizing agents and strong bases.[1]
References
-
AiFChem. (2025).[1] Product Analysis: 2-Oxo-2-(3-(trifluoromethyl)phenyl)acetic acid (CAS 61560-95-0).[1] Retrieved from [1]
-
ChemScene. (2025). Safety Data Sheet and Structure Analysis for Trifluoromethyl-benzoylformic acid derivatives. Retrieved from [1]
-
National Institutes of Health (NIH). (2021).[1] Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives.[1][5] PubMed Central.[1] Retrieved from [1]
-
Santa Cruz Biotechnology. (2025).[1][4] Chemical Properties of Phenyl-oxo-acetic acid derivatives. Retrieved from [1]
-
GuideChem. (2025).[1] Technical Specifications: [3-(Trifluoromethyl)phenyl]acetic acid derivatives.[1][6][7] Retrieved from [1]
Sources
- 1. 61560-95-0 | 2-Oxo-2-(3-(trifluoromethyl)phenyl)acetic acid - AiFChem [aifchem.com]
- 2. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. OLB-PM-34778770 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. CAS 351-35-9: [3-(Trifluoromethyl)phenyl]acetic acid [cymitquimica.com]
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